molecular formula C10H11NO2 B14311637 3-(Benzyloxy)propanenitrile oxide CAS No. 112032-18-5

3-(Benzyloxy)propanenitrile oxide

Cat. No.: B14311637
CAS No.: 112032-18-5
M. Wt: 177.20 g/mol
InChI Key: YHBYTPYRAOJDDU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propanenitrile oxide is an organic compound with the molecular formula C10H11NO. It is characterized by a benzyloxy group attached to a propanenitrile oxide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)propanenitrile oxide can be synthesized through several methods. One common approach involves the reaction of benzyloxypropanenitrile with an oxidizing agent. The nitrile group can be introduced through the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions . Another method involves the dehydration of amides using phosphorus(V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)propanenitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Benzylic halides.

Scientific Research Applications

3-(Benzyloxy)propanenitrile oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propanenitrile oxide involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)propionitrile: Similar structure but lacks the oxide group.

    Benzyl cyanide: Contains a benzylic nitrile group but lacks the propanenitrile oxide moiety.

    Phenylacetonitrile: Similar nitrile functionality but different overall structure.

Uniqueness

3-(Benzyloxy)propanenitrile oxide is unique due to the presence of both a benzyloxy group and a nitrile oxide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

112032-18-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-phenylmethoxypropanenitrile oxide

InChI

InChI=1S/C10H11NO2/c12-11-7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2

InChI Key

YHBYTPYRAOJDDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC#[N+][O-]

Origin of Product

United States

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